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Compound of Interest

Compound Name: H-Thr-Phe-Arg-Gly-Ala-Pro-NH2

Cat. No.: B12411792

Get Quote

Product Identity: TFRGAP-NH2 (Thr-Phe-Arg-Gly-Ala-Pro-NH2) Target: Protease-Activated

Receptor 3 (PAR3) / PAR4 (context-dependent) Primary Challenge: Low aqueous solubility and

rapid degradation in serum-supplemented media.

Quick Navigation
(Solving the Solubility Crisis)

(Preventing Degradation)

(Dosing & Specificity)

(Confirming Activity)

Module 1: Reconstitution & Formulation
The most common cause of experimental failure with TFRGAP-NH2 is improper solubilization

resulting in micro-aggregates that are invisible to the naked eye but drastically reduce effective

concentration.
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Q: I tried dissolving TFRGAP-NH2 directly in PBS/Media, but it precipitated. Can I vortex it

back into solution? A:No. Once the peptide aggregates in aqueous buffer, vortexing rarely

reverses the process. TFRGAP-NH2 contains hydrophobic residues (Phenylalanine, Alanine)

that limit its water solubility.

The Fix: You must create a high-concentration "Master Stock" in an organic solvent before

introducing it to aqueous media.

Dissolve the lyophilized powder in 100% DMSO (sterile, cell-culture grade).

Aim for a stock concentration of 10 mM to 25 mM.

Vortex briefly to ensure complete dissolution.

Only then dilute this stock into your culture media. Keep the final DMSO concentration

<0.1% to avoid solvent toxicity.

Q: Can I store the reconstituted peptide at -20°C? A: Yes, but with strict conditions.

Aliquot immediately: Do not freeze-thaw the master stock more than once. Freeze-thaw

cycles induce hygroscopic moisture uptake, leading to hydrolysis and aggregation.

Storage: Store aliquots at -80°C for long-term stability (up to 6 months). At -20°C, stability is

limited to ~1 month.[1]

Vessel: Use siliconized (low-binding) microcentrifuge tubes to prevent the peptide from

sticking to the plastic walls, which effectively lowers your dose.

Q: My stock solution turned cloudy upon thawing. Is it usable? A:Discard it. Cloudiness

indicates aggregation. The effective concentration is now unknown, and aggregates can induce

non-specific cellular stress responses that mimic or mask true signaling.

Module 2: Stability in Culture
Bioavailability in tissue culture is defined by the concentration of intact peptide available at the

cell surface receptor over time.
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Q: I added TFRGAP-NH2 to my cells in 10% FBS media, but saw no effect after 24 hours.

Why? A: The peptide was likely destroyed before it could act. Serum (FBS) is rich in peptidases

(e.g., carboxypeptidases, aminopeptidases) that rapidly degrade short linear peptides like

TFRGAP-NH2. The half-life of such peptides in 10% serum can be as short as 15–30 minutes.

Q: How do I maintain bioavailability for longer assays? A: You must alter the culture

environment during the stimulation window:

Serum Starvation (Recommended): Wash cells and switch to serum-free media (e.g., Opti-

MEM or basal media + 0.1% BSA) 2–4 hours prior to and during the stimulation. This

removes the primary source of proteases.

Heat Inactivation: If serum is required for cell survival, use Heat-Inactivated FBS (56°C for 30

min), which denatures complement and some proteases, though it is less effective than

serum-free conditions.

Replenishment Strategy: For long-term assays (>6 hours), perform a "spike-in"

replenishment. Add a fresh bolus of peptide every 4–6 hours to maintain therapeutic levels.

Q: Should I use protease inhibitors? A:Proceed with caution. While inhibitors (e.g., aprotinin,

leupeptin) protect the peptide, they may interfere with normal cellular physiology or

downstream signaling events. Serum-free media is the cleaner variable.

Module 3: Experimental Optimization
TFRGAP-NH2 mimics the "tethered ligand" mechanism of PARs.[2] It does not need to enter

the cell; it acts on the surface.

Q: Do I need a transfection reagent or electroporation to get TFRGAP-NH2 into the cell?

A:Absolutely not. PAR3 is a G-Protein Coupled Receptor (GPCR) located on the plasma

membrane. The peptide binds to the extracellular loops of the receptor. Using transfection

reagents will sequester the peptide inside liposomes, preventing it from binding its target.

Q: What is the correct working concentration? A: Tethered ligand mimetics have significantly

lower affinity than the natural intramolecular activation mechanism.

Typical Range:10 µM – 100 µM.
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Dose-Response: Always perform a curve (e.g., 1, 10, 30, 100, 300 µM). Effects at <1 µM are

rare for this class of peptide.

Q: I am seeing signaling in PAR3-knockout cells. Is the peptide non-specific? A: This is a

known issue. High concentrations (>100 µM) of TFRGAP-NH2 have been reported to cross-

react with PAR4 or induce PAR3/PAR4 dimerization signaling.

Control: Always use a "scrambled" control peptide (e.g., reverse sequence) to rule out non-

specific charge effects.

Validation: Verify results using a PAR3-blocking antibody or CRISPR-Cas9 PAR3-/- lines to

confirm specificity.

Module 4: Validation Workflows
Q: How do I verify the peptide is working? A: Since PAR3 is often a "cofactor" that modulates

PAR1 or PAR4 rather than signaling strongly on its own, standard calcium flux assays may be

subtle.

Primary Readout:Phospho-ERK (pERK1/2) Western blot or ELISA at 5, 10, and 30 minutes

post-stimulation.

Secondary Readout: Upregulation of downstream targets like Heme Oxygenase-1 (HO-1)

(mRNA at 6h, Protein at 24h).

Visual Guide: Optimal Reconstitution Workflow

Lyophilized TFRGAP-NH2
(Powder)

Master Stock
(10-25 mM)

Store at -80°C

 Dissolve completely

100% DMSO
(Sterile)

Dilution Step
(Vortex immediately)

 1:1000 dilution Working Solution
(Serum-Free Media)
Use within 30 min

 Final: 10-100 µM
DMSO < 0.1%

Click to download full resolution via product page

Caption: Step-by-step reconstitution protocol to prevent aggregation and ensure accurate

dosing.
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Visual Guide: Mechanism & Bioavailability Barriers

TFRGAP-NH2
(Exogenous Agonist)

Serum Proteases
(Degradation Barrier)

 Susceptible to hydrolysis

PAR3 Receptor
(Cell Surface)

 Binds Extracellular Loop 2
(Mimics Tethered Ligand)

Signaling Cascade
(pERK, HO-1)

 Activation
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Caption: TFRGAP-NH2 acts extracellularly but must bypass serum proteases to reach the

receptor.

Summary of Key Specifications
Parameter Specification Expert Note

Solvent 100% DMSO
Avoid water/PBS for initial

stock to prevent precipitation.

Storage -80°C (Stock)
Stable for 6 months.[1] -20°C

is risky for >1 month.

Media Serum-Free / Low-Serum
Essential to prevent rapid

enzymatic degradation.

Concentration 10 – 100 µM

Low affinity requires high

molarity compared to

cytokines.

Site of Action Extracellular
Do not use permeabilization or

transfection agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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